![molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0](/img/structure/B12015500.png)
(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound with the following structural formula:
Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene-2-thioxo-1,3-thiazolidin-4-one
This compound belongs to the thiazolidinone family and exhibits intriguing properties due to its unique structure.
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of a substituted phenylhydrazine with an α,β-unsaturated ketone, followed by cyclization to form the thiazolidinone ring. The butyl substituent is introduced during the final step.
Reaction Conditions::Condensation Step: The reaction typically occurs under reflux conditions using an appropriate solvent (e.g., ethanol or methanol) and a mild acid catalyst.
Cyclization Step: Cyclization is facilitated by heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale production methods are proprietary and may involve modifications to improve yield and efficiency. research-grade quantities are available for early discovery researchers .
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the thiazolidinone ring can yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
科学的研究の応用
化学::
触媒作用: この化合物は、有機変換における触媒として役立つ可能性があります。
配位子設計: そのユニークな構造は、配位化学における配位子設計に利用できる可能性があります。
抗菌特性: 抗菌または抗真菌効果に関する調査。
酵素阻害: 特定の酵素の潜在的な阻害。
材料科学: 特定の特性を持つポリマーや材料への組み込み。
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を含む可能性があります。これらの経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
関連するチアゾリジンオンはありますが、この化合物は特定の置換基とユニークな配置によって際立っています。類似の化合物には以下のようなものがあります。
特性
CAS番号 |
624724-25-0 |
|---|---|
分子式 |
C28H31N3O2S2 |
分子量 |
505.7 g/mol |
IUPAC名 |
(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChIキー |
YBANCNBAMYPCLN-XYGWBWBKSA-N |
異性体SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


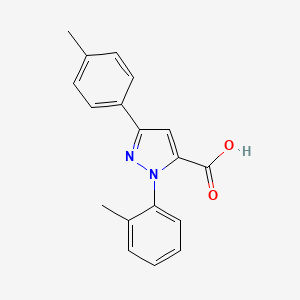
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
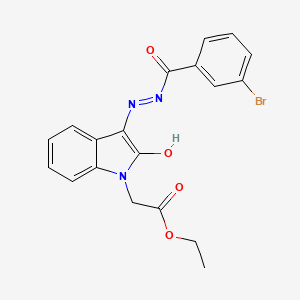
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
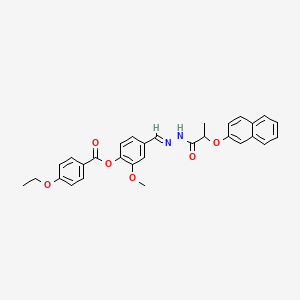
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)
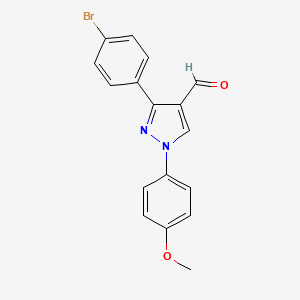
![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)
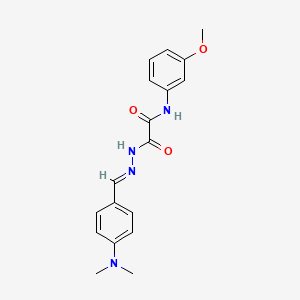
![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)


![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)
